The compound (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol is a chiral organic molecule featuring a cyclohexanol structure substituted with a 3-nitropyridine-2-ylamino group. This compound is notable for its potential applications in medicinal chemistry due to the presence of both an alcohol and an aromatic nitro group, which can influence its biological activity and reactivity. Its stereochemistry, characterized by the (1R,4R) configuration, plays a crucial role in determining its interactions with biological targets.
There is no scientific research available on the mechanism of action of this compound.
The chemical reactivity of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol can be analyzed through various types of reactions:
These reactions are significant in biochemical pathways and medicinal applications.
The biological activity of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol has been explored using computational methods to predict its pharmacological effects. Studies suggest that compounds with similar structures may exhibit:
Several synthetic routes can be employed to prepare (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol:
These methods allow for the efficient production of the compound while ensuring stereochemical integrity.
The applications of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol are diverse, including:
Interaction studies involving (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol focus on its binding affinities and mechanisms of action:
Such studies are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural characteristics with (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol, allowing for comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminopyridine | Amino group on pyridine | Used as a building block in drug synthesis |
| 3-Nitroaniline | Nitro group on aniline | Known for its use in dye production |
| (1S,2S)-2-Aminocyclohexanol | Amino group on cyclohexanol | Exhibits different stereochemical properties |
| 4-(Aminomethyl)pyridine | Aminomethyl substitution on pyridine | Potential application as a neurotransmitter modulator |
These compounds highlight the unique properties of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol, particularly its chiral nature and specific functional groups that may enhance its biological activity compared to others.
Nitropyridine derivatives first gained prominence in the mid-20th century as versatile intermediates for constructing nitrogen-containing heterocycles. Early synthetic routes relied on direct nitration of pyridine rings, though regioselectivity challenges limited their utility. The development of halogenated nitropyridine precursors, such as 2-chloro-3-nitropyridine, enabled more controlled functionalization through nucleophilic aromatic substitution (NAS) reactions [1] [3]. For example, Bussiere et al. demonstrated the sequential substitution of chlorine atoms in 2,6-dichloro-3-nitropyridine to create glycogen synthase kinase-3 (GSK3) inhibitors [1].
A pivotal advancement emerged with the introduction of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, applied to 3-nitropyridine derivatives, allowed the installation of aryl and heteroaryl groups at specific positions [1]. Patent WO2010089773A2 further expanded synthetic accessibility by detailing scalable processes for halogenated aminopyridines, precursors to nitropyridine derivatives like (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol [3].
Table 1: Key Synthetic Milestones for Nitropyridine Derivatives
| Year | Innovation | Application Example | Source |
|---|---|---|---|
| 2010 | Halogenated aminopyridine synthesis | Anti-inflammatory drug intermediates | [3] |
| 2015 | NAS with 2-chloro-3-nitropyridine | GSK3 inhibitors | [1] |
| 2023 | Pd-catalyzed cross-coupling | Fluorescent probes | [1] |
Nitropyridines serve as electron-deficient aromatic systems, facilitating regioselective transformations critical for complex molecule assembly. The nitro group acts as both a directing group and a masked amine, enabling sequential modifications:
The compound (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol exemplifies these principles, combining cyclohexanol’s conformational rigidity with nitropyridine’s reactivity for targeted molecular interactions.
Recent studies emphasize nitropyridines in three domains:
A. Kinase Inhibition
Nitropyridine cores feature prominently in kinase inhibitor design. For instance, AZD7648—a DNA-dependent protein kinase inhibitor—originates from 2-amino-4-methyl-5-nitropyridine via reductive amination and Buchwald–Hartwig coupling [1]. Similarly, imidazo[4,5-b]pyridines derived from 2,4-dichloro-3-nitropyridine show phosphodiesterase 4/7 inhibition (IC~50~ ≈ 10 nM) [1].
B. Fluorescent Probes
Electron-deficient 3,5-dinitropyridine fluorophores enable biothiol detection through nitro-to-amine reduction, altering fluorescence properties [1]. These systems exploit the nitro group’s electron-withdrawing effects to modulate excited-state dynamics.
C. Antibacterial Agents
Epoxybenzooxocino[4,3-b]pyridines bearing nitro groups exhibit bacteriostatic activity against Mycobacterium bovis (MIC = 12.5–50 μg/mL) [1].
Nitropyridines occupy a strategic niche due to their dual functionality:
The stereochemistry of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol suggests applications in chiral ligand design or as a conformational constraint in receptor-targeted molecules. Its cyclohexanol moiety may improve solubility relative to planar nitropyridines, addressing a common limitation in drug development [4].
The compound possesses two chiral centers located at carbon positions 1 and 4 of the cyclohexane ring [2]. The absolute configuration is designated as (1R,4R), indicating that both chiral centers adopt the R-configuration according to the Cahn-Ingold-Prelog priority rules [2]. This specific stereochemical arrangement is crucial for the compound's biological activity, as proteins are inherently chiral and exhibit stereoselective binding preferences [3] .
The presence of two chiral centers creates the potential for four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R) [5] [6]. However, due to the 1,4-disubstitution pattern, only two distinct geometric isomers exist: the trans-isomer (1R,4R) and its corresponding enantiomer (1S,4S), along with the cis-isomer configurations [5] [6]. The specific (1R,4R) configuration represents the trans-1,4-disubstituted cyclohexane arrangement, where the hydroxyl group at C1 and the nitropyridinylamino group at C4 are positioned on opposite faces of the cyclohexane ring [7] [8].
The stereochemical features of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol have profound implications for its molecular properties and biological behavior. The trans-diequatorial conformation optimizes several key molecular characteristics:
Hydrogen Bonding Optimization: The equatorial positioning of the hydroxyl group at C1 maximizes the availability of the oxygen lone pairs for hydrogen bonding interactions with biological targets [18] [3]. This orientation facilitates stronger intermolecular interactions with proteins and other biomolecules, potentially enhancing binding affinity and specificity [3] .
Steric Complementarity: The spatial arrangement of substituents in the diequatorial conformation provides optimal complementarity with chiral binding sites [3] . The reduced steric hindrance allows for more favorable molecular recognition and enzyme-substrate interactions [19] [20].
Conformational Rigidity: The significant energy difference between conformational states (3.6 kcal/mol) provides substantial conformational rigidity, ensuring that the compound maintains its preferred three-dimensional structure under physiological conditions [11] [12]. This rigidity is advantageous for consistent biological activity and predictable pharmacological behavior [21] [22].
The stereochemical analysis of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of proton coupling constants [23] [24]. The coupling patterns provide definitive information about the stereochemical relationships between protons and the preferred conformational state [25] [26].
In the trans-diequatorial conformation, the protons at positions 1 and 4 exhibit characteristic coupling patterns that reflect their equatorial positioning [23] [24]. Equatorial protons typically show smaller coupling constants (2-4 Hz) with adjacent protons due to the gauche dihedral angles (~60°), while axial protons would exhibit larger coupling constants (10-12 Hz) due to trans-diaxial relationships (~180°) [25] [27].
The NMR analysis confirms the predominance of the diequatorial conformation, as evidenced by the observation of coupling constants consistent with equatorial proton environments [23] [24]. This spectroscopic evidence supports the conformational analysis and provides experimental validation of the stereochemical preferences [26] [28].
The stereochemical features of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol have significant implications for its biological activity and therapeutic potential. The specific stereochemical arrangement influences multiple aspects of biological interaction:
Receptor Selectivity: The (1R,4R) configuration provides the optimal spatial arrangement for selective binding to specific biological targets [19] [3]. The trans-diequatorial conformation ensures that the compound presents its pharmacophoric groups in the most favorable orientation for receptor recognition [20] .
Metabolic Stability: The conformational rigidity and optimized hydrogen bonding patterns contribute to enhanced metabolic stability [29] [30]. The reduced steric strain in the diequatorial conformation may also influence the compound's susceptibility to enzymatic degradation [31] [32].
Pharmacokinetic Properties: The stereochemical characteristics affect absorption, distribution, metabolism, and excretion (ADME) properties [33] [29]. The optimized conformation may enhance bioavailability and reduce clearance rates compared to less stable conformational isomers [34] [35].
Therapeutic Index: The stereoselective binding properties contribute to an improved therapeutic index by enhancing target selectivity while reducing off-target effects [3] [22]. This stereochemical selectivity is crucial for developing safer and more effective therapeutic agents [19] [36].
The stereochemical analysis reveals significant differences between (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol and its potential stereoisomers. The trans-1,4-disubstituted arrangement (1R,4R) exhibits superior conformational stability compared to the corresponding cis-1,4-disubstituted isomers [7] [8].
Cis-1,4-disubstituted cyclohexanes exist as equilibrium mixtures of axial-equatorial and equatorial-axial conformations, each with moderate steric strain (1.8 kcal/mol) [7] [8]. These cis-isomers lack the conformational homogeneity and stability of the trans-isomer, potentially resulting in more variable biological activity [37] [38].
The comparison highlights the importance of stereochemical control in drug design and the advantages of the specific (1R,4R) configuration for achieving consistent and predictable biological effects [19] [20]. The trans-diequatorial preference provides a clear energetic advantage and ensures optimal molecular recognition properties [3] .
The stereochemical analysis has important implications for the synthesis and analytical characterization of (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol. The preferred trans-diequatorial conformation influences synthetic strategies and analytical approaches:
Synthetic Accessibility: The thermodynamic preference for the diequatorial conformation suggests that synthetic routes should favor conditions that promote this stereochemical arrangement [39] [21]. Understanding the conformational preferences guides the selection of appropriate synthetic methodologies and reaction conditions [40] [41].
Analytical Characterization: The stereochemical analysis provides a framework for analytical method development, including chromatographic separations and spectroscopic identification [42] [26]. The distinct conformational preferences enable the development of stereoselective analytical techniques [43] [44].
Quality Control: The stereochemical characterization establishes criteria for quality control and standardization, ensuring consistent stereochemical purity and conformational integrity [45]. This analysis is crucial for pharmaceutical development and regulatory compliance [29] [34].